molecular formula C11H15N2O5+ B073573 Nicotinamide riboside CAS No. 1341-23-7

Nicotinamide riboside

Cat. No.: B073573
CAS No.: 1341-23-7
M. Wt: 255.25 g/mol
InChI Key: JLEBZPBDRKPWTD-TURQNECASA-O
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Description

Nicotinamide riboside is a naturally occurring form of vitamin B3, also known as niacin. It is found in trace amounts in foods such as milk and yeast. This compound functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in various metabolic processes. NAD+ plays a crucial role in cellular energy production, DNA repair, and overall cellular health .

Mechanism of Action

Target of Action

Nicotinamide riboside (NR) is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme that plays important roles in various metabolic pathways . The primary target of NR is the NAD+ biosynthetic pathway, where it is converted into NAD+ .

Mode of Action

NR is efficiently absorbed by cells and converted into NAD+ This allows NR to directly enter the NAD+ biosynthesis pathway, potentially increasing cellular NAD+ levels .

Biochemical Pathways

NR plays a significant role in the NAD+ biosynthetic pathway. All components of vitamin B3, including NR, are precursors to the nicotinamide-derived redox cofactor, NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .

Pharmacokinetics

NR has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . Studies have shown that human blood NAD+ can rise as much as 2.7-fold with a single oral dose of NR . Oral NR elevates mouse hepatic NAD+ with distinct and superior pharmacokinetics to those of nicotinic acid and nicotinamide .

Result of Action

The elevation of NAD+ content in the body through NR supplementation has numerous potential health benefits. NAD+ supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle . Studies have demonstrated that NR supplementation can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome .

Action Environment

The action, efficacy, and stability of NR can be influenced by various environmental factors. For instance, the bioavailability and safety of NR can be affected by factors such as diet, lifestyle, and individual health status . As the prevalence and morbidity of conditions such as cardiovascular, neurodegenerative, and metabolic disorders increase in modern society, the need for a rapid translation of NR to therapeutic use and further establishment of its availability as a nutritional supplement has arisen .

Biochemical Analysis

Biochemical Properties

Nicotinamide riboside plays a vital role in biochemical reactions. It is changed in the body to a chemical called NAD+ . The body needs NAD+ for many processes to work normally . A new this compound kinase was identified from Kluyveromyces marxianus . The catalytic efficiencies (kcat/KM) toward ATP and this compound were 57.4 s−1·mM−1 and 84.4 s−1·mM−1, respectively .

Cellular Effects

Boosting intracellular NAD+ concentrations using this compound has been shown to provide protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss .

Molecular Mechanism

This compound exerts its effects at the molecular level by being a precursor to NAD+, which is a coenzyme in redox reactions, playing a vital role in energy metabolism . It also influences gene expression and protein function by serving as a substrate for NAD±consuming enzymes .

Temporal Effects in Laboratory Settings

In the presence of an external ATP regeneration system, as much as 100 g·L−1 of this compound could be completely phosphorylated to NMN in 8 h with Klm-NRK, achieving a molar isolation yield of 84.2% and a space–time yield of 281 g·L−1·day−1 .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that NAD+ precursors like this compound have been used in a variety of animal studies to investigate potential therapeutic effects .

Metabolic Pathways

This compound is involved in the NAD+ biosynthetic pathway . It is converted to NAD+ through a two-step and a three-step pathway .

Transport and Distribution

Given its role as a NAD+ precursor, it can be inferred that it must be efficiently transported into cells where it can be converted into NAD+ .

Subcellular Localization

As a precursor to NAD+, it is likely to be found wherever NAD+ is required, which is in virtually all cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide riboside can be synthesized through various methods. One efficient method involves the reduction of this compound chloride using sodium dithionate as a reducing agent. This reaction is carried out in water at room temperature under anaerobic conditions, yielding 1,4-dihydrothis compound . Another method involves alkylating nicotinamide with a 1-chloro-D-ribofuranose derivative .

Industrial Production Methods

Industrial production of this compound often involves the use of α-D-ribose-1-phosphate and nicotinamide in the presence of pentosyl transferases. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide riboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nicotinamide adenine dinucleotide (NAD+): Formed through oxidation.

    1,4-Dihydrothis compound: Formed through reduction.

Scientific Research Applications

Nicotinamide riboside has gained significant attention in scientific research due to its potential health benefits. It is used in various fields, including:

Comparison with Similar Compounds

Nicotinamide riboside is often compared with other NAD+ precursors such as nicotinamide mononucleotide (NMN) and niacin. While all these compounds aim to boost NAD+ levels, this compound has unique characteristics:

Conclusion

This compound is a promising compound with significant potential in various scientific and medical fields. Its ability to enhance NAD+ levels and improve cellular health makes it a valuable tool in the fight against aging and age-related diseases.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEBZPBDRKPWTD-TURQNECASA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010039
Record name Nicotinamide-beta-riboside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinamide riboside
Source Human Metabolome Database (HMDB)
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CAS No.

1341-23-7
Record name Nicotinamide riboside
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Record name Nicotinamide-beta-riboside
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Record name Nicotinamide riboside
Source DrugBank
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Record name Nicotinamide-beta-riboside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinamid Ribosid
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Record name NICOTINAMIDE RIBOSIDE
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Record name Nicotinamide riboside
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URL http://www.hmdb.ca/metabolites/HMDB0000855
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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